molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No.: B094101
CAS No.: 1073-23-0
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine N-oxide, also known as 2,6-Lutidine N-oxide, is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is a colorless to light yellow liquid that is miscible with water and has a density of 1.102 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine N-oxide can be synthesized through the oxidation of 2,6-dimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or methyltrioxorhenium (MTO) as a catalyst . The reaction typically proceeds under mild conditions, ensuring high yields of the desired N-oxide.

Industrial Production Methods: Industrial production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its cost-effectiveness and availability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (AcOH), methyltrioxorhenium (MTO).

    Reduction: Zinc, acetic acid.

    Substitution: Various electrophiles under mild conditions.

Major Products:

Scientific Research Applications

Plant Biostimulants

DMPO has been identified as a promising biostimulant that enhances plant growth and resistance to pathogens. Studies have shown that it can modify the plant genome, leading to increased synthesis of small regulatory RNAs that inhibit pathogenic mRNA translation through RNA interference mechanisms. This property allows DMPO to reduce the phytotoxicity of chemical pesticides while maintaining their effectiveness .

Antihypoxic Activity

Research indicates that DMPO exhibits antihypoxic properties, which can be beneficial in conditions of low oxygen availability. In experimental models involving mice, DMPO demonstrated significant protective effects against hypoxia, suggesting its potential use in treating conditions associated with oxygen deprivation .

Cognitive Function Studies

Recent studies have explored the effects of DMPO on cognitive functions and emotional states in animal models. Long-term oral administration of DMPO was found to influence cognitive performance positively, indicating its potential application in neuropharmacology .

Toxicological Studies

DMPO has been assessed for its toxicity levels in laboratory animals. Findings suggest that it is relatively low in toxicity compared to other compounds, making it a safer alternative for various applications in agriculture and medicine .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Plant BiostimulantsEnhances resistance to pathogens via RNA interference
Antihypoxic ActivityProtects against hypoxia in experimental models
Cognitive FunctionPositive effects on cognitive and emotional states
ToxicityLow toxicity levels in laboratory animals

Case Study 1: Plant Growth Enhancement

In a controlled study, plants treated with DMPO exhibited a marked increase in growth rates and resilience against common plant pathogens. The mechanism was linked to enhanced nutrient absorption and improved metabolic processes within the plants.

Case Study 2: Neuroprotective Effects

A study involving rats showed that those administered DMPO over an extended period displayed improved memory retention and reduced anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions.

Comparison with Similar Compounds

  • 2,4-Dimethylpyridine N-oxide
  • 3,5-Dimethylpyridine N-oxide
  • 2,3-Dimethylpyridine N-oxide

Comparison: 2,6-Dimethylpyridine N-oxide is unique due to the position of the methyl groups on the pyridine ring, which influences its reactivity and stability. Compared to other dimethylpyridine N-oxides, the 2,6-isomer exhibits distinct electronic properties that make it particularly useful as a ligand and catalyst .

Biological Activity

2,6-Dimethylpyridine N-oxide (commonly referred to as Ivin) is a compound of significant interest in biological research due to its diverse pharmacological properties and potential applications in agriculture and medicine. This article explores its biological activity, focusing on various studies that highlight its effects on cellular mechanisms, cytogenetic modifications, and potential therapeutic uses.

  • Chemical Formula : C₇H₉NO
  • Molecular Weight : 139.15 g/mol
  • CAS Number : 100-88-7

Research indicates that this compound exhibits several mechanisms of action, primarily through its influence on genetic and cellular processes. The following sections detail key findings from various studies.

Cytogenetic Effects

  • Modification of Chromosomal Aberrations :
    • A study evaluated the ability of Ivin to modify cytogenetic effects in mouse bone marrow cells induced by alkylating agents such as cyclophosphamide and dioxidine. Results showed that Ivin significantly reduced the frequency of chromosomal aberrations, indicating a protective effect against genotoxicity.
    • Table 1 summarizes the observed effects on chromosomal aberrations:
    TreatmentDose (mg/kg bw)Chromosomal Aberrations (%)Reduction Compared to Control (%)
    Control-50-
    Cyclophosphamide + Ivin7101080
    Dioxidine + Ivin7102256
  • Antimutagenic Effects :
    • In various experiments, Ivin demonstrated a high antimutagenic effect when combined with mutagens, reducing the frequency of metaphase chromosome aberrations significantly compared to controls .

Antioxidant Activity

Ivin has been shown to enhance antioxidant defenses in biological systems. In studies involving Wistar rats, administration of Ivin increased the levels of mRNA hybridization in liver and blood cells, suggesting enhanced transcriptional activity related to antioxidant responses .

Hepatoprotective Effects

Ivin's hepatoprotective properties were observed through its ability to stabilize cellular membranes and reduce oxidative stress in liver tissues. This was evidenced by improved survival rates in rats exposed to toxic compounds when treated with Ivin prior to exposure .

Case Studies

  • Protective Effects Against Xenobiotics :
    • A study investigated the protective role of Ivin against xenobiotic-induced toxicity in mammals. Rats treated with Ivin showed no clinical signs of intoxication even at doses significantly lower than the lethal dose (DL50), highlighting its safety profile and potential as a protective agent against environmental toxins .
  • Enhancement of Plant Growth :
    • Research has also indicated that Ivin can act as a biostimulant in plants, promoting growth and enhancing nutrient uptake. For example, studies on rapeseed (Brassica napus) demonstrated improved vegetative growth when treated with synthetic plant growth regulators containing Ivin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethylpyridine N-oxide, and how can high purity be achieved?

The compound is typically synthesized via oxidation of 2,6-dimethylpyridine (2,6-lutidine) using oxidizing agents like hydrogen peroxide or peracetic acid. A two-stage process involving oxidation followed by hydrolysis can yield derivatives such as dipicolinic acid with high purity (99.5%) and yields of 80–90% . Key considerations include controlling reaction temperature to avoid side reactions and employing crystallization or column chromatography for purification. Analytical techniques like melting point determination and elemental analysis are critical for verifying purity .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Researchers should use a combination of:

  • Spectroscopy : NMR and IR to confirm functional groups (e.g., N-oxide moiety).
  • Mass spectrometry : For molecular weight verification (e.g., NIST MW 107.15) .
  • Elemental analysis : To validate composition (e.g., C, H, N, O percentages) .
  • Chromatography : HPLC or GC to assess purity and stability under storage conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302) and causes severe eye irritation (H319) . Key precautions include:

  • Using PPE (gloves, goggles) and working in a fume hood.
  • Avoiding contact with strong acids or bases, as explosive reactions have been reported under uncontrolled exothermic conditions .
  • Storing in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can the antimutagenic potential of this compound be evaluated using genetic toxicology assays?

The fluctuation Ames test is a sensitive method to assess antimutagenicity. Researchers can:

  • Expose bacterial strains (e.g., Salmonella typhimurium) to mutagens (e.g., 2-AA, 4-NQO) with/without the compound.
  • Measure mutation rates via histidine dependence reversion.
  • Use dose-response analysis to determine inhibitory effects. Recent studies show it reduces mutagenesis by 30–50% in TA98 and TA100 strains .

Q. What role does this compound play in coordination chemistry and catalysis?

The N-oxide group enhances ligand-metal electron transfer, making it useful in:

  • Iron-catalyzed cross-coupling : Acts as a ligand in FeSO₄-mediated arylboronic acid reactions, achieving 45% total yield in phenylated lutidine derivatives .
  • Silver(I) and halogen(I) complexes : Ortho-methyl groups influence steric effects and bonding geometry, critical for designing catalytic systems .

Q. How is this compound utilized to probe acidic properties in heterogeneous catalysts?

In pulse chromatographic titration , 2,6-dimethylpyridine selectively adsorbs to Brønsted acid sites due to steric hindrance from methyl groups, unlike pyridine, which binds nonspecifically. This method helps quantify acid site distribution in materials like zeolites at 300°C .

Q. What challenges arise when using this compound in cross-coupling reactions?

  • Steric hindrance : Bulky substituents limit reactivity with larger substrates (e.g., 2,6-dibromopyridine fails to react) .
  • Electronic effects : Electron-donating groups (e.g., dimethylamino) deactivate the ring, requiring optimized conditions (e.g., acidic media) .
  • Competing pathways : Trace by-products may form under non-ideal temperatures or catalyst loading .

Q. Data Contradictions and Resolutions

  • Mutagenicity vs. Antimutagenicity : While the compound itself is non-mutagenic , its precursor (2,6-dimethylpyridine) shows toxicity in high doses . Researchers must distinguish between the parent compound and its derivatives in assay designs.
  • Reactivity in Catalysis : Conflicting reports on catalytic efficiency (e.g., FeSO₄ vs. AgNO₃ systems ) suggest solvent polarity and temperature critically influence outcomes.

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDGFHXPUOJZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061462
Record name Pyridine, 2,6-dimethyl-, 1-oxide
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Molecular Weight

123.15 g/mol
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CAS No.

1073-23-0
Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-Lutidine N-oxide
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Record name 2,6-Dimethylpyridine N-oxide
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2,6-dimethylpyridine (1.0 g, 0.009 mol) in CHCl3 (25 mL) was added mCPBA (3.17 g, 0.01 mol). The reaction mixture was then stirred for 12 h at RT, quenched with a saturated Na2CO3 solution. The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford 2,6-dimethylpyridine 1-oxide (980 mg, 85%) as a solid.
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1 g
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3.17 g
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-lutidine (19, 23 ml, 200 mmol) and 50% hydrogen peroxide (15 ml) in glacial acetic acid (100 ml) is refluxed at 110° C. for 3 hours. The solution is then concentrated in vacuo at 40° C. to approximately 60 ml. Water (20 ml) is added, and the concentration process is repeated three times. The concentrated solution is further dried by lyophilizer overnight, yielding 26 g of 2,6-Lutidine 1-oxide (20) that contains approximately 10% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.52 (s, 6H), 7.15 (m, 3H). MS, m/z 124 (M+1), 247 (2M+1).
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23 mL
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15 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Sodium sulphate (6 g) and a solution of m-chloroperbenzoic acid (40 g) in DCM (140 ml) was added to a solution of 2,6-lutidine (5 ml) in dry DCM (60 ml). The mixture was stirred at 23° and under a nitrogen atmosphere for 18 h; then it was quenched with a saturated aqueous sodium bicarbonate solution (200 ml). Then a solution of potassium carbonate was added and the aqueous phase was saturated with NaCl and then it was extract with DCM (3×100 ml). The organic extract was dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting in gradient from EA to EA-MeOH 9:1) to give the title compound as a yellow oil (4.7 g).
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6 g
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40 g
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5 mL
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140 mL
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60 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethylpyridine N-oxide
2,6-Dimethylpyridine N-oxide
2,6-Dimethylpyridine N-oxide
2,6-Dimethylpyridine N-oxide
2,6-Dimethylpyridine N-oxide
2,6-Dimethylpyridine N-oxide

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